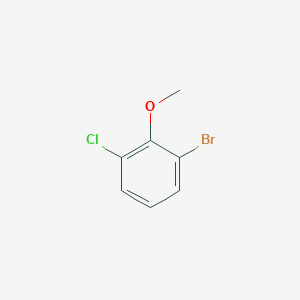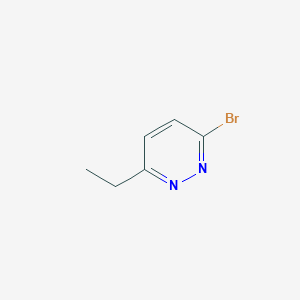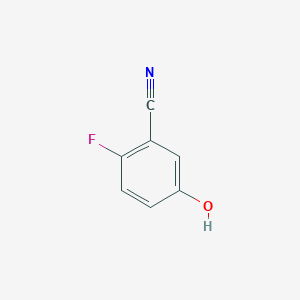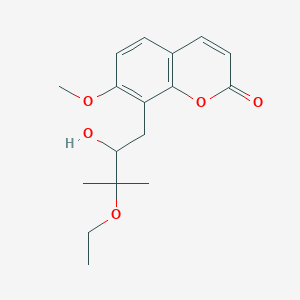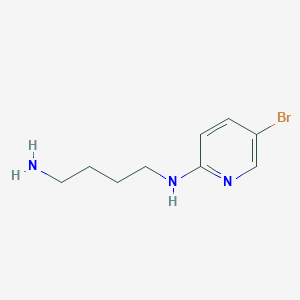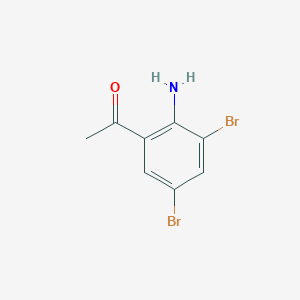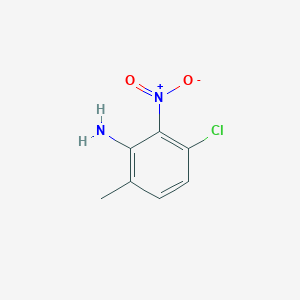
2-甲基-4-苯氧基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenoxyaniline is an organic compound with the molecular formula C13H13NO. It is a colorless to pale yellow solid that exhibits properties of both aniline and phenol. This compound is used in various chemical processes and has significant applications in scientific research and industry .
科学研究应用
2-Methyl-4-phenoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that similar compounds, such as diafenthiuron, target the mitochondrial atpase complex .
Mode of Action
2-Methyl-4-phenoxyaniline, like diafenthiuron, may be transformed into a highly reactive metabolite. This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . This binding inhibits ATP production, leading to the death of the organism.
Biochemical Pathways
The inhibition of atp production suggests that it may disrupt energy metabolism within the cell .
Pharmacokinetics
Similar compounds have been shown to have poor water solubility, which could affect their bioavailability .
Result of Action
The primary result of 2-Methyl-4-phenoxyaniline’s action is the inhibition of ATP production. This can lead to cell death, as ATP is essential for many cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-phenoxytoluene with reducing agents to yield 2-Methyl-4-phenoxyaniline . Another method includes the reaction of 2-amino-4-methylphenol with phenol under suitable conditions .
Industrial Production Methods: In industrial settings, the synthesis of 2-Methyl-4-phenoxyaniline often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of quaternary ammonium salts as catalysts can reduce the reaction temperature and improve the efficiency of the process .
化学反应分析
Types of Reactions: 2-Methyl-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and halogenated derivatives.
相似化合物的比较
- 2-Phenoxyaniline
- 4-Methyl-2-phenoxyaniline
- 2,6-Diisopropyl-4-phenoxyaniline
Comparison: 2-Methyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Phenoxyaniline, it has an additional methyl group that can influence its reactivity and interactions. Similarly, 4-Methyl-2-phenoxyaniline has a different substitution pattern, affecting its chemical behavior .
属性
IUPAC Name |
2-methyl-4-phenoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXZCYZBCSAIIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13024-16-3 |
Source


|
| Record name | 2-methyl-4-phenoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
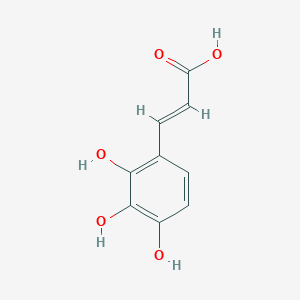
![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
